molecular formula C7H10N2O B2399881 cyclopropyl(1H-imidazol-2-yl)methanol CAS No. 1539855-40-7

cyclopropyl(1H-imidazol-2-yl)methanol

Cat. No.: B2399881
CAS No.: 1539855-40-7
M. Wt: 138.17
InChI Key: AHCJARNRYZKAOV-UHFFFAOYSA-N
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Description

Cyclopropyl(1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a methanol group

Mechanism of Action

Target of Action

The primary targets of cyclopropyl(1H-imidazol-2-yl)methanol are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Given that it contains an imidazole ring, it may interact with biological targets in a manner similar to other imidazole derivatives . .

Biochemical Pathways

Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may affect multiple pathways. The downstream effects of these pathway alterations remain to be elucidated.

Result of Action

As a unique chemical provided for early discovery researchers , its effects at the molecular and cellular level are yet to be fully explored.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Cyclopropyl(1H-imidazol-2-yl)methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

cyclopropyl(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6(5-1-2-5)7-8-3-4-9-7/h3-6,10H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCJARNRYZKAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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